molecular formula C50H73N13O10 B1594156 Sarmesin CAS No. 88874-29-7

Sarmesin

Cat. No.: B1594156
CAS No.: 88874-29-7
M. Wt: 1016.2 g/mol
InChI Key: WJXAVNPIJIPGMN-PNGYUKAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarmesin, also known as [Sar1Tyr(OMe)4] Angiotensin II, is a synthetic analogue of Angiotensin II. It is produced by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This compound acts as a competitive blocker of Angiotensin II receptors, exhibiting a pA2 value of 7.5 and a short duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarmesin is synthesized by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This involves the use of methylating agents under controlled conditions to ensure the selective modification of the hydroxyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide analogues on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Sarmesin primarily undergoes substitution reactions due to the presence of functional groups that can be modified. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

    Methylation: Methylating agents such as methyl iodide or dimethyl sulfate are used for the methylation of the hydroxyl group.

    Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds in this compound.

Major Products Formed:

    Methylated Derivatives: The primary product of the methylation reaction is the methylated analogue of [Sar1] Angiotensin II.

    Hydrolyzed Peptides: Hydrolysis reactions yield smaller peptide fragments.

Scientific Research Applications

Chemistry:

    Receptor Binding Studies: Sarmesin is used to study the binding affinity and specificity of Angiotensin II receptors.

Biology:

Medicine:

Industry:

    Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting the renin-angiotensin system.

Mechanism of Action

Sarmesin exerts its effects by competitively blocking Angiotensin II receptors. By binding to these receptors, it prevents Angiotensin II from exerting its vasoconstrictive and hypertensive effects. This leads to a reduction in blood pressure and vascular resistance .

Molecular Targets and Pathways:

    Angiotensin II Receptors: this compound targets Angiotensin II receptors, specifically the AT1 receptor subtype.

    Renin-Angiotensin System: It modulates the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Comparison with Similar Compounds

    Sarilesin: Another Angiotensin II analogue with similar receptor-blocking properties.

    Losartan: A non-peptide Angiotensin II receptor antagonist used clinically as an antihypertensive agent.

Uniqueness of Sarmesin: this compound is unique due to its specific modification of the tyrosine hydroxyl group, which enhances its receptor-binding affinity and selectivity. Unlike non-peptide antagonists like Losartan, this compound’s peptide nature allows for more precise interactions with the receptor binding sites .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55)/t30-,35-,36-,37-,38-,39-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAVNPIJIPGMN-PNGYUKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88874-29-7
Record name Angiotensin II, sar(1)-Me-tyr(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarmesin
Reactant of Route 2
Reactant of Route 2
Sarmesin
Reactant of Route 3
Reactant of Route 3
Sarmesin
Reactant of Route 4
Reactant of Route 4
Sarmesin
Reactant of Route 5
Reactant of Route 5
Sarmesin
Reactant of Route 6
Sarmesin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.